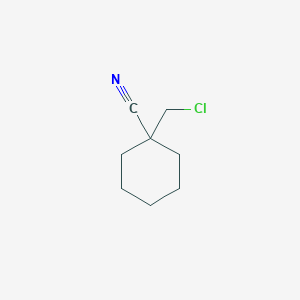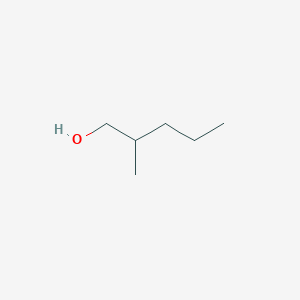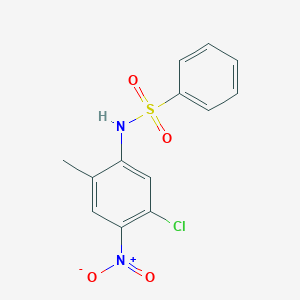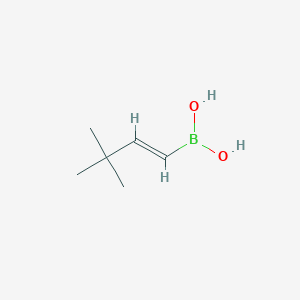![molecular formula C10H16O3 B047430 Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-53-5](/img/structure/B47430.png)
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (M4HBC) is an organic compound with a unique structure and a wide range of applications in scientific research. This compound is a derivative of cyclohexane and is composed of two rings of three carbon atoms each, with a methyl group attached to the fourth carbon atom. M4HBC has been studied extensively as a potential therapeutic agent and has been found to possess a variety of interesting properties.
Scientific Research Applications
Synthesis of Alkylcobaloximes : The 2,6,7-trioxabicyclo[2.2.2]octane group is used as a masked carboxy function in the synthesis of alkylcobaloximes containing ester and carboxy groups (Atkins et al., 1980).
Brain Imaging Agents : It has been used in the synthesis of potential hydroxy metabolites of brain imaging agents (Andersen et al., 1997).
Photocyclization Studies : Selective photocyclization of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate leads to methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate (Anklam et al., 1985).
Synthesis of Diazabicycloalkanes : 2-Hydroxymethyl-1,4-diazabicyclo[2.2.2]octane can be synthesized and used to produce bisquaternary or monoquaternary derivatives (Shishkin & Vysochin, 1980).
Preparation of Novel Cyclic Compounds : A method for preparing 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane is presented, contributing to novel cyclic compound synthesis (Rose et al., 2003).
Herbicidal and Fungicidal Activities : Certain synthesized compounds show moderate to good herbicidal and fungicidal activities (Sheng et al., 2017).
Alternative Synthesis Routes : For example, lipase-catalyzed enantioselective hydrolysis of methyl 8-acetoxybicyclo[4.3.0]non-3-ene-7-carboxylate offers an alternative route to carbacyclin 1 (Xie et al., 1991).
Polystyrene Synthesis : Well-defined polystyrene bearing triol functionality can be synthesized using anionic living polymerization of certain bicyclo octane derivatives (Ishizone et al., 1995).
NMR Spectroscopy Studies : The 13C NMR spectra of various substituted bicyclo octanes have been studied to understand stereochemical effects (Brouwer et al., 1977).
Electrophilic Fluorination : 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is used as an electrophilic fluorinating agent (Poss & Shia, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBWUSMZFMBOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502565 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-53-5 | |
| Record name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)











